

JNJ-26146900 vs. Enobosarm: A Comparative Review for Research Professionals

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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006

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A detailed analysis of two selective androgen receptor modulators, the preclinical candidate **JNJ-26146900** and the clinically evaluated enobosarm, offers insights into their distinct pharmacological profiles and therapeutic potential. While both compounds target the androgen receptor, their development trajectories and available data paint a picture of divergent applications, with **JNJ-26146900** showing a preclinical profile geared towards prostate cancer and bone health, and enobosarm demonstrating clinical efficacy in combating muscle wasting.

Executive Summary

This guide provides a comparative analysis of **JNJ-26146900** and enobosarm (also known as Ostarine or GTx-024), two nonsteroidal selective androgen receptor modulators (SARMs). **JNJ-26146900**, a preclinical compound, has demonstrated mixed androgen receptor agonist and antagonist activities in animal models, suggesting potential applications in prostate cancer and bone loss prevention. In contrast, enobosarm has undergone extensive clinical evaluation, including Phase II and III trials, and has shown significant promise in increasing lean body mass and improving physical function in various populations, including the elderly and cancer patients experiencing muscle wasting. This review synthesizes the available preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Comparative Data Overview

The pharmacological and clinical data for **JNJ-26146900** and enobosarm are summarized below. It is critical to note that the available data for **JNJ-26146900** is limited to preclinical

animal studies, while enobosarm has been evaluated in human clinical trials.

Pharmacological and Preclinical Data

Parameter	JNJ-26146900	Enobosarm
Mechanism of Action	Nonsteroidal Androgen Receptor (AR) ligand with mixed agonist/antagonist activity[1][2][3]	Nonsteroidal Selective Androgen Receptor Modulator (SARM)[4][5][6]
Binding Affinity (Ki)	400 nM (rat AR)[1][2][3][7]	Not explicitly stated in the provided results
In Vitro Activity	Pure androgen antagonist in a cell-based assay[1]	Tissue-selective anabolic effects[4][6][8]
Preclinical Models	Intact and orchidectomized rats, mouse xenograft model of human prostate cancer[1][2][7]	Preclinical data not detailed in the provided results, but promising effects noted[4][5][8]
Preclinical Efficacy	Reduces ventral prostate weight (ED50: 20-30 mg/kg), inhibits prostate tumor growth, prevents orchidectomy-induced bone loss, and partially prevents orchidectomy-induced loss of lean body mass in rats[1][2][3][7]	Increases lean body mass and improves physical function in preclinical models[4][5][8]

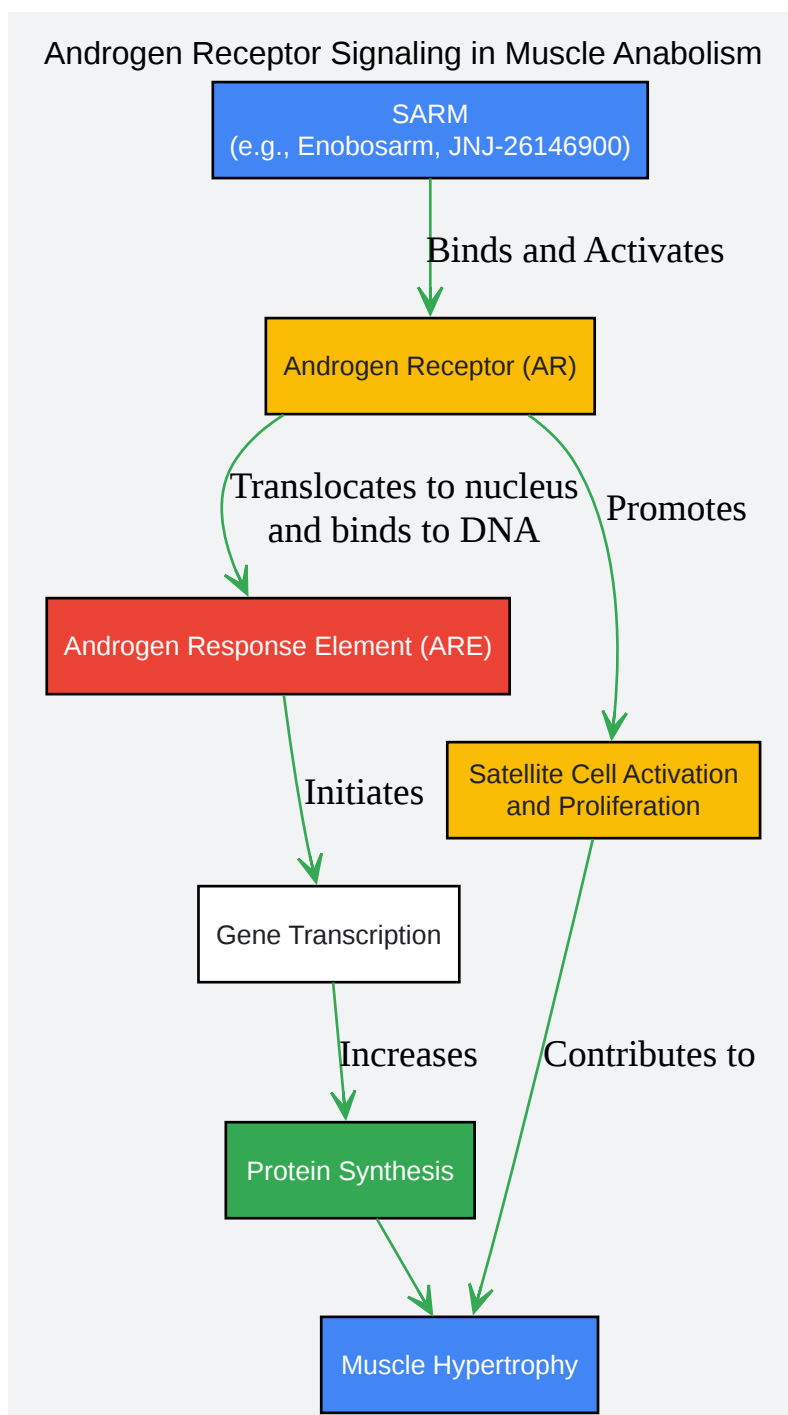
Clinical Data

Parameter	JNJ-26146900	Enobosarm
Development Phase	Preclinical; never tested in humans	Phase III clinical trials completed[9][10]
Indications Studied	Not applicable (preclinical)	Muscle wasting in cancer patients, sarcopenia in elderly[4][6][8][9][10][11]
Key Clinical Trials	Not applicable	Phase II trial in healthy elderly men and postmenopausal women;[8] Phase III POWER trials in cancer patients[9][10]
Efficacy in Humans	Not applicable	Phase II (Elderly/Postmenopausal): Dose-dependent increases in total lean body mass (LBM), with a statistically significant increase at 3 mg/day.[8] Significant improvements in physical function.[8] Phase II (Cancer Patients): Significant increases in total LBM at 1 mg and 3 mg doses.[4][11] Improved stair climb power.[4][6]
Safety Profile	Not applicable	Generally well-tolerated in clinical trials.[11] Pooled safety analysis of four randomized clinical trials showed an adverse event profile comparable to placebo.

Signaling Pathways

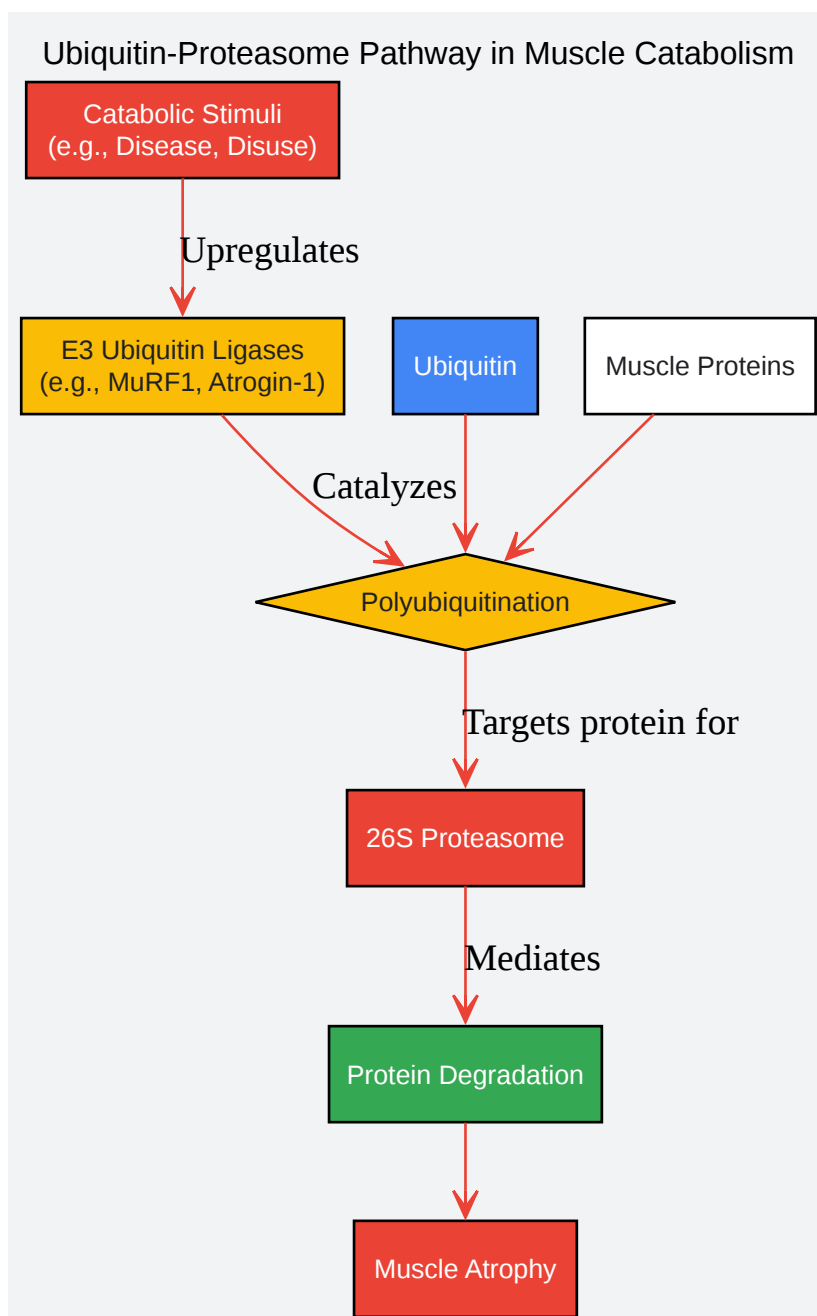
SARMs like **JNJ-26146900** and enobosarm exert their effects by modulating the androgen receptor signaling pathway, which plays a crucial role in muscle growth. Conversely, muscle

wasting conditions often involve the activation of the ubiquitin-proteasome pathway, leading to protein degradation.



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Caption: Androgen Receptor Signaling in Muscle Anabolism.



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